molecular formula C17H17N3O4S B7710347 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide

4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide

Cat. No.: B7710347
M. Wt: 359.4 g/mol
InChI Key: VNUYNINVXJBFOX-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide is not fully understood. However, it has been proposed that this compound acts by inhibiting enzymes and receptors, modulating ion channels, and interacting with proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, some of the reported effects of this compound are:
1. Inhibition of enzymes and receptors: This compound has been shown to inhibit various enzymes and receptors such as carbonic anhydrase, cholinesterase, and adenosine A3 receptor.
2. Modulation of ion channels: This compound has been shown to modulate various ion channels such as voltage-gated sodium channels and calcium channels.
3. Interaction with proteins and nucleic acids: This compound has been shown to interact with various proteins and nucleic acids, and it has been proposed as a potential fluorescent probe for biomolecules.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide for lab experiments are:
Advantages:
1. This compound is easy to synthesize, and it can be obtained in high yield and purity.
2. This compound has shown potential in various areas of scientific research, and it can be used as a starting material for the synthesis of other compounds.
3. This compound can be easily modified to obtain derivatives with different properties.
Limitations:
1. The mechanism of action of this compound is not fully understood.
2. The biochemical and physiological effects of this compound are still under investigation.
3. This compound may have limited solubility in some solvents, which can affect its use in certain experiments.

Future Directions

There are several future directions for the research on 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide. Some of the possible directions are:
1. Further investigation of the mechanism of action of this compound.
2. Exploration of the potential of this compound as a drug candidate for the treatment of various diseases.
3. Investigation of the pharmacological properties of this compound, and its potential as a modulator of ion channels.
4. Development of new derivatives of this compound with improved properties.
5. Investigation of the biochemical and physiological effects of this compound, and its potential as a fluorescent probe for biomolecules.
In conclusion, this compound is a chemical compound that has shown potential in various areas of scientific research. This compound can be easily synthesized, and it can be used as a starting material for the synthesis of other compounds. Further research on this compound can lead to the development of new drugs and probes for biomolecules.

Synthesis Methods

The synthesis method of 4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide involves the reaction of 4-methoxy-N-methyl-N-phenylbenzenesulfonamide with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration, followed by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Scientific Research Applications

4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide has been studied for its potential in various areas of scientific research. Some of the research applications of this compound are:
1. Medicinal Chemistry: This compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Pharmacology: This compound has been studied for its pharmacological properties such as its ability to inhibit enzymes and receptors, and its potential as a modulator of ion channels.
3. Biochemistry: This compound has been studied for its biochemical properties such as its ability to interact with proteins and nucleic acids, and its potential as a fluorescent probe for biomolecules.

Properties

IUPAC Name

4-methoxy-N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-18-17(19-24-12)15-11-14(9-10-16(15)23-3)25(21,22)20(2)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUYNINVXJBFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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